2-Methyl-1-nitro-4-[(prop-2-en-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-nitro-4-prop-2-enoxybenzene is an organic compound with the molecular formula C10H11NO3 It is a benzene derivative characterized by the presence of a nitro group, a methyl group, and a prop-2-enoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-nitro-4-prop-2-enoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-methyl-4-prop-2-enoxybenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration of the benzene ring without affecting the prop-2-enoxy group.
Industrial Production Methods
Industrial production of 2-methyl-1-nitro-4-prop-2-enoxybenzene may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-nitro-4-prop-2-enoxybenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The prop-2-enoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions.
Major Products Formed
Reduction: 2-methyl-1-amino-4-prop-2-enoxybenzene.
Oxidation: 2-carboxy-1-nitro-4-prop-2-enoxybenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-1-nitro-4-prop-2-enoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-1-nitro-4-prop-2-enoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the prop-2-enoxy group can form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1-nitrobenzene
- 4-prop-2-enoxybenzene
- 2-methyl-4-prop-2-enoxybenzene
Uniqueness
2-methyl-1-nitro-4-prop-2-enoxybenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a prop-2-enoxy group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
120106-18-5 |
---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-methyl-1-nitro-4-prop-2-enoxybenzene |
InChI |
InChI=1S/C10H11NO3/c1-3-6-14-9-4-5-10(11(12)13)8(2)7-9/h3-5,7H,1,6H2,2H3 |
InChI Key |
DGLFFFUDCZTPCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.